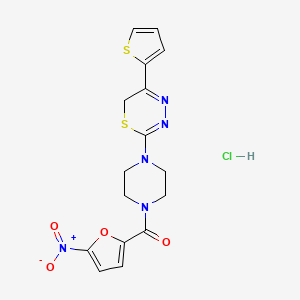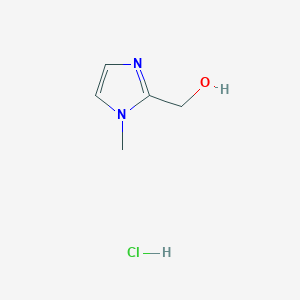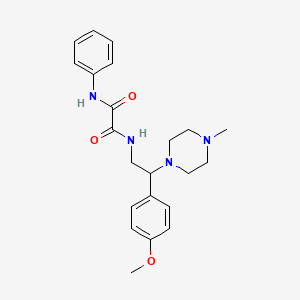
(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone, also known as DFP-10825, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Wirkmechanismus
(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is believed to work by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). By inhibiting these enzymes, this compound can regulate gene expression and cell growth, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell death, and the modulation of gene expression. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. However, one limitation is that it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on (2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of more specific inhibitors of HDACs and LSD1, which may have fewer off-target effects than this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone can be synthesized using a multi-step process that involves the reaction of several different chemicals. One method involves the reaction of 2,6-difluorobenzaldehyde with 3-(prop-2-yn-1-yloxy)methylpiperidine, followed by the addition of a reducing agent to form the final product.
Wissenschaftliche Forschungsanwendungen
(2,6-Difluorophenyl)(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone has been studied for its potential use in treating various diseases, including cancer and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2,6-difluorophenyl)-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO2/c1-2-9-21-11-12-5-4-8-19(10-12)16(20)15-13(17)6-3-7-14(15)18/h1,3,6-7,12H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVRGIWEJSHXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)C(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2535088.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2535094.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2535096.png)
![(3-Benzothiazol-2-ylthio-4-hydroxyphenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B2535097.png)

![N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2535100.png)



![3-[6-(Phenylmethoxycarbonylamino)pyridin-3-yl]propanoic acid](/img/structure/B2535106.png)
![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535107.png)
